

Application Note: High-Resolution Mass Spectrometry for the Identification of N4-Acetylsulfamethoxazole

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Compound of Interest

Compound Name: *N4-Acetylsulfamethoxazole*

Cat. No.: *B027328*

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Introduction

N4-Acetylsulfamethoxazole is the primary metabolite of the widely used sulfonamide antibiotic, sulfamethoxazole. Monitoring its presence and concentration in various matrices is crucial for pharmacokinetic studies, drug metabolism research, and environmental impact assessments. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a highly selective and sensitive method for the unequivocal identification and quantification of **N4-Acetylsulfamethoxazole**. This application note provides a detailed protocol for its identification using LC-HRMS, including sample preparation, instrument parameters, and data interpretation.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is optimized for the extraction of **N4-Acetylsulfamethoxazole** from aqueous matrices such as wastewater and can be adapted for biological fluids like urine and plasma with appropriate pre-treatment.

Materials:

- Oasis HLB SPE Cartridges (or equivalent)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic Acid
- Nitrogen gas evaporator
- Centrifuge

Procedure:

- Sample Pre-treatment: Centrifuge the sample to remove any particulate matter. For urine or plasma, a protein precipitation step (e.g., with acetonitrile) may be required prior to centrifugation.
- SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
- Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
- Washing: Wash the cartridge with 5 mL of water to remove interfering substances.
- Elution: Elute the analyte from the cartridge using 5 mL of methanol.
- Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 500 μ L) of the initial mobile phase.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source

LC Parameters:

Parameter	Value
Column	C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.9 μ m)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate	0.3 mL/min
Injection Volume	5 μ L
Column Temperature	40 °C

HRMS Parameters:

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 kV
Source Temperature	120 °C
Desolvation Temperature	350 °C
Acquisition Mode	Full Scan MS and Data-Dependent MS/MS (dd-MS2) or Targeted MS/MS
Full Scan Range	m/z 100 - 500
Resolution	> 60,000 FWHM
Collision Energy	Stepped collision energy (e.g., 15, 20, 40 eV) for dd-MS2

Data Presentation

High-Resolution Mass Spectrometry Data for N4-Acetylsulfamethoxazole

The identification of **N4-Acetylsulfamethoxazole** is confirmed by the accurate mass of its precursor ion and the characteristic fragmentation pattern of its product ions.

Analyte	Molecular Formula	Precursor Ion	Theoretical m/z [M+H] ⁺	Major Product Ions (m/z)
N4-Acetylsulfamethoxazole	C ₁₂ H ₁₃ N ₃ O ₄ S	[M+H] ⁺	296.06659	236.0553, 194.0441, 174.0648, 156.0114, 108.0447, 92.0495

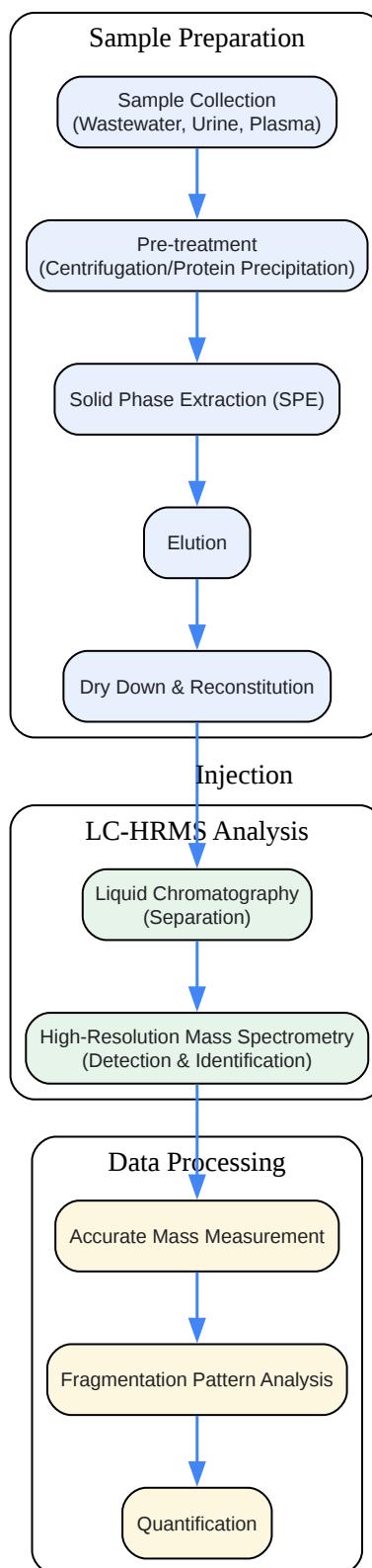
Quantitative Performance Data

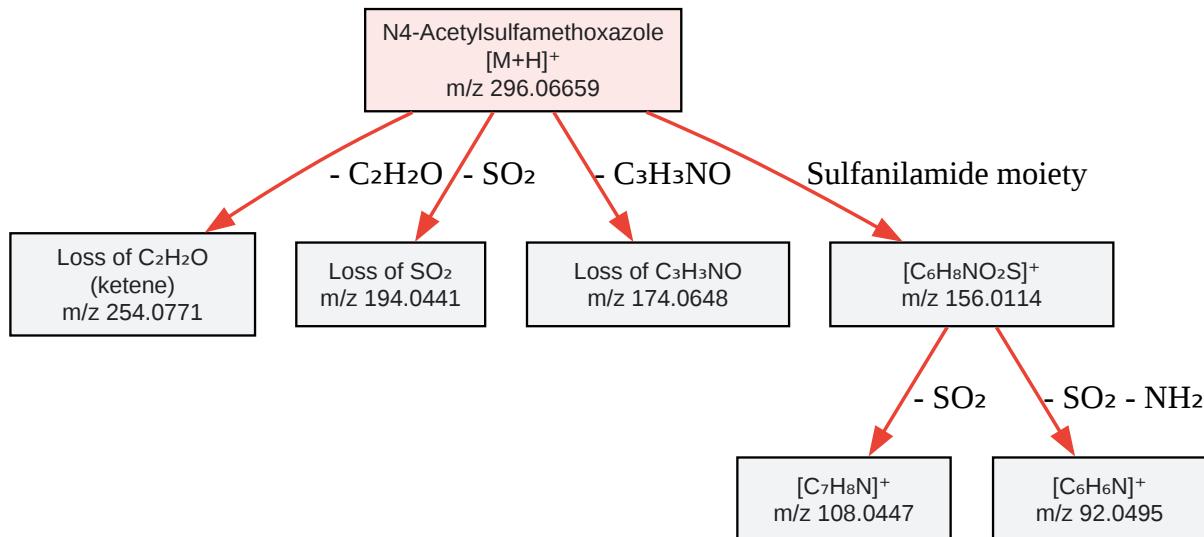
The following table summarizes typical performance data for the analysis of acetylated sulfonamides in wastewater, which can be used as a benchmark for method validation.

Parameter	Value
Linearity (R^2)	> 0.995
Limit of Detection (LOD)	0.1 - 0.5 ng/L
Limit of Quantification (LOQ)	0.3 - 1.5 ng/L
Recovery	77.7% - 148.1%
Precision (RSD)	< 10%

Visualizations

Experimental Workflow



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